molecular formula C15H12INO2S B3032448 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole CAS No. 1818847-55-0

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

Cat. No.: B3032448
CAS No.: 1818847-55-0
M. Wt: 397.2
InChI Key: WAAJUAMRMKSCBU-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, an iodine atom, and a methyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent steps may include halogenation to introduce the iodine atom and sulfonation to attach the benzenesulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom or other functional groups.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Iodine-containing derivatives, such as iodoindoles.

  • Reduction: Reduced forms of the compound, such as deiodinated derivatives.

  • Substitution: Substituted indoles with different functional groups.

Scientific Research Applications

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole can be compared to other similar compounds, such as:

  • 1-(Benzenesulfonyl)-2-methylindole: Lacks the iodine atom.

  • 6-Iodo-2-methylindole: Lacks the benzenesulfonyl group.

  • 1-(Benzenesulfonyl)-6-iodoindole: Lacks the methyl group.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-iodo-2-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2S/c1-11-9-12-7-8-13(16)10-15(12)17(11)20(18,19)14-5-3-2-4-6-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAJUAMRMKSCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249972
Record name 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-55-0
Record name 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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